Solifenacin
Description
Properties
IUPAC Name |
[(3R)-1-azabicyclo[2.2.2]octan-3-yl] 1-phenyl-3,4-dihydro-1H-isoquinoline-2-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N2O2/c26-23(27-21-16-24-13-10-18(21)11-14-24)25-15-12-17-6-4-5-9-20(17)22(25)19-7-2-1-3-8-19/h1-9,18,21-22H,10-16H2/t21-,22?/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FBOUYBDGKBSUES-HMTLIYDFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN2CCC1C(C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN2CCC1[C@H](C2)OC(=O)N3CCC4=CC=CC=C4C3C5=CC=CC=C5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Carbamate Formation via Chloroformate Intermediates
Early syntheses of solifenacin relied on reacting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-yl chloroformate to form the carbamate backbone. This method, however, faced challenges in regioselectivity and required harsh conditions, including refluxing tetrahydrofuran (THF) at 60–70°C for 12–24 hours. Side reactions, such as the formation of bis-carbamate byproducts, necessitated tedious purification steps, resulting in moderate yields of 60–70%.
Salt Formation and Optical Resolution
The conversion of this compound free base to its succinate salt historically involved multiple solvent exchanges and recrystallizations. A representative protocol dissolved the free base in ethyl acetate, followed by dropwise addition to a refluxing succinic acid-acetone solution. Cooling the mixture to 0–5°C precipitated the salt, yielding 70–85% purity. Optical resolution using tartaric acid or chiral chromatography was critical to achieving enantiomeric excess (ee) >99%, though these steps added complexity and cost.
Improved Industrial-Scale Synthesis
One-Pot Procedure with Simplified Work-Up
Patent US20080242697A1 introduced a streamlined one-pot method that eliminates intermediate isolation (Table 1). Key steps include:
-
Reaction Optimization : Using triethylamine as a soft base at room temperature to couple (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline with (R)-quinuclidin-3-yl chloroformate.
-
In Situ Salt Formation : Direct addition of succinic acid to the reaction mixture, followed by reflux in acetone.
This approach achieved a yield of 87.89% with 99.61% HPLC purity and optical purity of 99.93% ee.
Table 1: Comparison of Traditional vs. One-Pot Methods
Solvent Engineering and Crystallization Control
WO2008011462A2 emphasized solvent selection to enhance crystal morphology and stability. Ethanol-acetonitrile-diethyl ether mixtures produced this compound succinate with a particle size distribution of D(v,0.5)=21.5 µm, ideal for tablet formulation. The protocol achieved 99.13% purity by minimizing residual solvents through vacuum drying at 40°C.
Catalytic Advances in Enantioselective Synthesis
Zn(OTf)₂-Catalyzed Coupling
A 2024 study demonstrated that 20 mol% Zn(OTf)₂ catalyzes the reaction between (S)-1-phenyl-3,4-dihydroisoquinoline-2-carbonyl chloride and (R)-(-)-3-quinuclidinol at ambient temperature (25°C). Key advantages include:
Lewis Acid-Mediated Pathway Selectivity
The addition of AlCl₃ (5 mol%) in the carbamation step suppressed byproduct formation by polarizing the chloroformate electrophile, directing nucleophilic attack exclusively to the quinuclidinol oxygen. This modification increased regioselectivity from 4:1 to >20:1, reducing purification demands.
Industrial-Scale Process Optimization
Continuous Manufacturing Techniques
EP2305676A1 disclosed a semicontinuous process where the free base synthesis and salt formation occur in interconnected reactors. Key features:
Particle Size Engineering
Adjusting cooling rates during crystallization (0.5°C/min vs. 2°C/min) modulated particle size from 10–50 µm to 20–100 µm, impacting dissolution rates. Slower cooling yielded larger crystals (D(v,0.9)=43.6 µm) with improved flowability for direct compression.
Critical Analysis of Methodologies
Cost-Benefit Evaluation
Regulatory and Quality Considerations
Chemical Reactions Analysis
Reaction Conditions
-
Solvents: Ester solvents like isopropyl acetate, ether solvents like tetrahydrofuran, and aromatic hydrocarbons like toluene are suitable .
-
Temperature: The reaction can occur at room temperature (20-25°C) . Other patents mention temperatures ranging from cooling to reflux .
-
Workup: The reaction mixture is washed with water, then with a solution of water and sodium hydrogen carbonate, or aqueous ammonium chloride . The organic layer may be dried with anhydrous sodium sulfate .
Salt Formation
-
This compound is often converted to its succinate salt for pharmaceutical use .
-
This compound succinate can be formed by reacting this compound with succinic acid in a solvent such as acetone .
This compound Succinate Formation
-
This compound is added, and the mixture is refluxed for an additional period and then cooled .
-
The precipitated this compound succinate is collected by filtration and dried .
Polymorphism
This compound succinate exists in different polymorphic forms, which can be prepared by various methods . These forms are useful in pharmaceutical compositions .
Methods for Preparing Polymorphic Forms
-
Crystallization from solvents such as ethanol, isopropyl alcohol (IPA), ethyl acetate (EtOAc), or methyl ethyl ketone (MEK) .
-
Combining this compound with a solvent like methyl acetate (MeOAc) or methyl tert-butyl ether (MTBE), then adding succinic acid to form a slurry containing this compound succinate .
Process Parameters
-
Temperature: Heating the mixture to dissolve this compound succinate, followed by cooling to crystallize the desired form . Cooling can range from 0°C to 25°C .
-
Stirring: Stirring the reaction mixture for 2 to 6 hours to obtain a slurry .
Reactions of (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline
-
(S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline can react with an alkyl (R)-quinuclidin-3-yl carbonate to produce this compound .
-
The reaction can be performed in solvents like aromatic hydrocarbons, ethers, halogenated hydrocarbons, or aprotic polar solvents .
-
The reaction can be carried out at temperatures ranging from cooling to reflux .
Alternative Synthetic Method
-
Reacting (S)-1-phenyl-1,2,3,4-tetrahydroisoquinoline-2-carboxylic acid secondary lower alkyl or tertiary lower alkyl ester with (R)-quinuclidin-3-ol in the presence of an alkali metal lower alkoxide yields this compound .
-
This method can reduce the formation of by-products compared to using ethyl esters .
Scientific Research Applications
Solifenacin is a medication primarily used to treat overactive bladder (OAB). It functions as an antimuscarinic agent, which means it blocks the action of acetylcholine, a neurotransmitter that can cause bladder contractions. By reducing these contractions, this compound can decrease the urgency and frequency of urination, as well as reduce urge incontinence .
Clinical Applications of this compound
This compound succinate is available in 5 and 10 mg doses for once-daily administration . The typical starting dose is 5 mg, which can be increased to 10 mg if needed and well-tolerated .
Efficacy in Overactive Bladder (OAB)
- Core OAB Symptoms : this compound is significantly more effective than a placebo in reducing urgency, urge incontinence, micturition frequency, and nocturia, while also increasing the volume voided per micturition .
- Urgency Reduction : this compound significantly decreases the number of urgency episodes and the degree of urgency-related bother, with effectiveness seen as early as day 3 of treatment . A study showed that the urgency domain significantly improved (P < 0.001) after a 12-week treatment, with complete resolution of urgency in 38.9% of patients .
- Quality of Life Improvements : this compound has demonstrated statistically significant improvements in patient quality of life (QoL), improving King's Health Questionnaire (KHQ) scores from baseline in nine of 10 domains compared to placebo .
Long-Term Studies
- A 40-week open-label extension study of two 12-week, placebo-controlled, double-blind studies showed that this compound is safe and well-tolerated, with relatively low rates of anticholinergic side effects .
- Improvements in major OAB symptoms were observed for all patients for up to 52 weeks of treatment .
- Patient satisfaction with this compound tolerability was 85%, and efficacy was 74%, correlating with quantified improvements in key symptoms .
Selectivity and Cognitive Effects
- This compound is more selective for muscarinic effects in the bladder than in the salivary glands .
- This compound has greater selectivity for the bladder compared to other antimuscarinics like oxybutynin .
- Clinical studies have indicated that this compound has no detectable effect on cognition, unlike oxybutynin, which was associated with a statistically significant decrease in both power and continuity of attention .
Dosage Considerations
In trials, this compound, when started at a titrated dose of 15 mg once daily, led to some subjects with a serum sodium level <130 mEq/L experiencing an increase in serum sodium greater than 8 mEq/L at 8 hours (7%) and greater than 12 mEq/L at 24 hours (2%) . Patients on this compound should be monitored for serum sodium concentrations and neurological status, especially during initiation and after titration .
Adverse Effects
Mechanism of Action
The mechanism of action of Solifenacin involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular signaling pathways. For example, it may inhibit certain enzymes involved in inflammatory processes, thereby reducing inflammation and pain.
Comparison with Similar Compounds
Pharmacokinetics and Pharmacodynamics
- Bioavailability and Half-Life : Solifenacin demonstrates high absolute oral bioavailability (88–90%) and a long elimination half-life (45–68 hours), enabling once-daily dosing .
- Metabolism : Primarily metabolized by the hepatic enzyme CYP3A4, with a major metabolite exhibiting similar muscarinic receptor binding but reduced potency compared to the parent compound .
- Tissue Selectivity: Preferential binding to bladder muscarinic receptors over salivary glands, contributing to its efficacy in reducing OAB symptoms with a lower incidence of dry mouth compared to non-selective agents like oxybutynin .
Comparison with Similar Compounds
This compound vs. Tolterodine
- Efficacy: In the STAR trial, flexible dosing with this compound (5–10 mg) demonstrated superior reductions in urgency, incontinence, and nocturia compared to tolterodine extended-release (ER) 4 mg. Over 50% of this compound-treated patients achieved dryness, versus fewer with tolterodine .
- Safety : Dry mouth incidence was higher with this compound (5 mg: 7.7%; 10 mg: 23%) than tolterodine (4 mg: 18%), but discontinuation rates were comparable (~5–7%) .
- Patient Satisfaction : Long-term this compound use showed higher persistence rates due to better tolerability and symptom control .
Table 1: Key Efficacy Outcomes (STAR Trial)
| Parameter | This compound 5–10 mg | Tolterodine ER 4 mg | Placebo |
|---|---|---|---|
| Reduction in urgency/day | -2.45 | -1.89 | -1.08 |
| Dry patients (%) | 50% | 36% | 21% |
| Dry mouth incidence | 23% | 18% | 2.3% |
This compound vs. Fesoterodine
- Efficacy : Fesoterodine 8 mg showed superiority over tolterodine ER 4 mg in reducing urgency episodes in the FACT trial. However, meta-analyses indicate this compound provides comparable or greater reductions in incontinence and micturition frequency .
- Safety : Constipation is more frequent with this compound (13–15%) than fesoterodine (7–10%), but anticholinergic side effects (e.g., dry mouth) are similar .
This compound vs. Oxybutynin
- Tissue Selectivity : this compound dissociates faster from salivary gland receptors than cardiac tissue, whereas oxybutynin exhibits similar dissociation rates across tissues. This may explain this compound’s lower rates of systemic side effects .
- Efficacy : this compound reduces incontinence episodes by 60–70% compared to oxybutynin’s 50–55%, with significantly fewer reports of dry mouth (23% vs. 35%) .
This compound vs. Mirabegron
- Mechanism: Mirabegron, a β3-adrenoceptor agonist, avoids anticholinergic side effects. Monotherapy efficacy is comparable to this compound, but combination therapy (this compound + mirabegron) shows additive benefits in symptom reduction .
- Safety : Dry mouth (7.7–23%) and constipation (6–10%) are higher with this compound, while mirabegron increases hypertension risk (1–3%) .
Table 2: Adverse Event Profiles
| Agent | Dry Mouth | Constipation | Discontinuation Rate |
|---|---|---|---|
| This compound | 7.7–23% | 6–15% | 5–7% |
| Tolterodine | 18% | 5% | 6% |
| Mirabegron | 2–4% | 2% | 4% |
| Oxybutynin | 35% | 10% | 10–12% |
This compound vs. Fesoterodine and Tolterodine: Meta-Analysis Insights
- A pooled analysis of 1,805 patients found this compound superior to tolterodine in reducing micturitions/day (-2.3 vs. -1.8) and incontinence episodes (-1.7 vs. -1.2) .
- Fesoterodine 8 mg demonstrated greater efficacy than tolterodine ER 4 mg but similar outcomes to this compound 10 mg .
Pharmacokinetic Comparisons
- Bioavailability : this compound (88–90%) exceeds tolterodine (50–60%) and oxybutynin (6–10%), reducing interpatient variability .
Long-Term Tolerability and Adherence
- Persistence : this compound’s 12-month persistence rate (65–70%) surpasses tolterodine (50–55%) and oxybutynin (40–45%), attributed to its balanced efficacy and tolerability .
- Combination Therapy : this compound + mirabegron improves compliance by addressing refractory symptoms without significantly increasing adverse events .
Biological Activity
Solifenacin is a competitive muscarinic receptor antagonist primarily used to treat overactive bladder (OAB) symptoms, including urinary incontinence, urgency, and frequency. This article delves into its biological activity, pharmacokinetics, clinical efficacy, and safety profile, supported by various research findings and case studies.
This compound exhibits a high affinity for muscarinic receptors, particularly the M3 subtype, which is predominantly found in the bladder. Its mechanism of action involves blocking these receptors, leading to reduced detrusor muscle contraction and alleviation of OAB symptoms. The drug also has some affinity for M1 and M2 receptors, although its primary therapeutic effect is mediated through M3 antagonism .
Pharmacokinetics
This compound is characterized by:
- Bioavailability : Approximately 90%
- Peak Plasma Levels : Achieved within 3–8 hours post-administration
- Half-life : Ranges from 45 to 68 hours
- Protein Binding : About 98% in plasma
The metabolism of this compound occurs mainly in the liver via the cytochrome P450 enzyme CYP3A4, with metabolites excreted through urine .
Clinical Efficacy
Numerous studies have evaluated the efficacy of this compound in managing OAB symptoms. Below are key findings from various clinical trials:
Safety Profile
The safety and tolerability of this compound have been assessed across multiple studies:
- Common Side Effects : Dry mouth (14% for 5 mg; 21.3% for 10 mg), constipation, and urinary retention.
- Adverse Events : Reported adverse events were generally mild and included dizziness and headache.
- Cognitive Function : No significant impact on cognitive function was observed in older populations .
Case Studies
- Pediatric Application : A study involving children with OAB indicated that this compound was effective with a tolerable side effect profile; the mean bladder capacity increased significantly after treatment .
- Elderly Patients : In a cohort of men aged over 65 years, this compound effectively reduced urinary urgency and frequency without significant adverse effects on cognitive function or post-void residual urine volume .
Q & A
Q. What ethical considerations are critical when designing this compound trials involving vulnerable populations (e.g., cognitively impaired elderly)?
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
